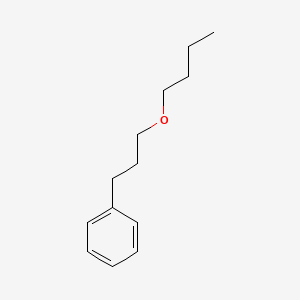

(3-Butoxypropyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

76382-80-4 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

3-butoxypropylbenzene |

InChI |

InChI=1S/C13H20O/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3 |

InChI Key |

HBNXEOCFROWXQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for (3-Butoxypropyl)benzene

Established methods for synthesizing aryl ethers like this compound often rely on creating a carbon-oxygen bond between an aromatic moiety and an alkyl group.

Etherification via Reaction of Carbanions and Monoperoxyacetals.nih.govresearchgate.net

A modern alternative to traditional ether synthesis methods, such as the Williamson ether synthesis, involves the reaction of carbanions with electrophilic oxygen sources like monoperoxyacetals. nih.govacs.org This approach reverses the typical polarity of the reactants, utilizing a nucleophilic carbon and an electrophilic oxygen. acs.org

The synthesis of ethers can be accomplished by reacting organolithium or organomagnesium reagents with tetrahydropyranyl (THP) monoperoxyacetals. nih.gov This method has been successfully applied to create a variety of ethers, including alkyl, aryl, and heteroaryl ethers. nih.govcore.ac.uk For the specific synthesis of this compound, a potential pathway would involve the reaction of a (3-phenylpropyl)lithium or a related organometallic species with a butoxy-containing monoperoxyacetal.

A study on the reaction of various organometallic reagents with monoperoxyacetals demonstrated the successful synthesis of this compound. core.ac.uk In this specific instance, the reaction provided the target molecule, although accompanied by other products. core.ac.uk The use of 2-methoxyethyl peroxide has also been investigated as a potential electrophilic partner in these reactions. core.ac.uk

Table 1: Examples of Ether Synthesis using Organometallics and Peroxides

| Organometallic Reagent | Peroxide Reagent | Product | Yield |

|---|---|---|---|

| Phenyl lithium | Tetrahydropyranyl monoperoxyacetal | Phenyl ether | Good core.ac.uk |

| n-Butyl lithium | Tetrahydropyranyl monoperoxyacetal | Butyl ether | Good core.ac.uk |

The mechanism of ether formation from carbanions and monoperoxyacetals is thought to proceed through a pathway distinct from a classic S\textsubscript{N}2 reaction. nih.govacs.org Theoretical studies suggest a mechanism that involves the promotion by a Lewis acid, where the organometallic reagent inserts into the O-O bond of the peroxide. nih.govacs.org This process is believed to occur through a four-centered transition state. acs.org The reaction begins with the formation of a metal-peroxy complex, which then proceeds through the transition state to form a complex of the new ether with a metal alkoxide, before finally yielding the ether product. acs.org This proposed mechanism is supported by the high yields observed even when sterically hindered alkoxides are transferred. nih.govacs.org

Iron-Catalyzed Selective Etherification (Drawing Parallels with Related Compounds).researchgate.netnih.gov

Iron catalysis presents an economical and environmentally friendly approach to ether synthesis. nih.gov Iron(III) triflate has been identified as an effective catalyst for the direct etherification of alcohols. nih.gov While direct evidence for the synthesis of this compound using this method is not prominent, parallels can be drawn from the successful etherification of other benzylic and allylic alcohols. researchgate.net These reactions often proceed via an ionic mechanism where the iron(III) center acts as a Lewis acid. researchgate.net

Iron-catalyzed reactions have also been developed for the cross-coupling of alkyl halides with Grignard reagents and for the difunctionalization of vinyl arenes, indicating the versatility of iron in forming C-C and potentially C-O bonds. beilstein-journals.orgacs.orgosti.gov A hypothetical iron-catalyzed synthesis of this compound could involve the reaction of 3-phenyl-1-propanol (B195566) with a butylating agent in the presence of an iron catalyst.

Alternative Synthetic Approaches to Phenylether Systems

Beyond the aforementioned methods, other strategies exist for the synthesis of phenyl ethers. The Williamson ether synthesis remains a fundamental method, involving the reaction of an alkoxide with a primary alkyl halide. The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, can lead to oxetane (B1205548) formation, which can be a precursor to ether-containing structures. beilstein-journals.org Additionally, ring-opening reactions of cyclic ethers like tetrahydrofuran, often catalyzed by Lewis acids, provide another route to functionalized ethers. mdpi.com

Advanced Synthetic Strategies and Chemo-selectivity in this compound Synthesis

Advanced synthetic strategies aim to improve the efficiency and selectivity of ether synthesis. Chemoselectivity is particularly crucial when multiple reactive functional groups are present in a molecule.

The development of catalysts that can selectively promote esterification in the presence of other functional groups, such as B(C₆F₅)₃ for the selective monoesterification of polyols, highlights the ongoing efforts to achieve high chemoselectivity. wiley.com Similar principles can be applied to ether synthesis. For instance, achieving the synthesis of this compound in a molecule containing other potentially reactive sites would require a highly chemoselective method.

Strategies to achieve this include the use of protecting groups to temporarily block reactive sites, or the development of catalysts that show high selectivity for a specific type of hydroxyl group (e.g., primary vs. secondary). fiveable.me Metal-directed regioselectivity has been observed in acylation reactions, where a metal ion can influence which nucleophile (e.g., an alcohol over a more nucleophilic amine) reacts. acs.org Such concepts are transferable to the design of selective etherification reactions for complex molecules.

Derivatization and Chemical Functionalization of this compound

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction class for modifying aromatic compounds. byjus.com The butoxypropyl side chain acts as an activating group, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orglibretexts.org The ether oxygen's lone pairs can be delocalized into the ring, increasing electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com Consequently, electrophilic attack is directed to these positions. ulethbridge.calibretexts.org

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is a classic electrophilic aromatic substitution. For alkoxybenzenes, nitration typically yields a mixture of ortho and para isomers. icm.edu.plchemistrysteps.com The reaction is usually performed with a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.comgoogle.com The strong activating nature of alkoxy groups means that nitration can often proceed under milder conditions than for benzene. google.com However, the strong acidity of the nitrating mixture can lead to side reactions, such as cleavage of the ether linkage if conditions are too harsh. chemistrysteps.com The nitration of substituted alkoxybenzenes, such as 4-alkoxyanilines, has been studied, showing that the reaction can proceed efficiently to yield the corresponding 2-nitro derivatives. googleapis.com

Halogenation: Halogenation of this compound would also be directed to the ortho and para positions. The reactivity of halogens follows the order F₂ > Cl₂ > Br₂ > I₂. Due to the activating nature of the butoxypropyl group, the reaction with bromine or chlorine would likely not require a Lewis acid catalyst, which is typically needed for less reactive aromatic rings. The halogens themselves act as deactivating groups via induction but are ortho, para-directing due to resonance stabilization of the intermediate carbocation. ulethbridge.caorganicchemistrytutor.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Products (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Butoxypropyl)-2-nitrobenzene and 1-(3-Butoxypropyl)-4-nitrobenzene |

| Bromination | Br₂ | 1-Bromo-2-(3-butoxypropyl)benzene and 1-Bromo-4-(3-butoxypropyl)benzene |

| Chlorination | Cl₂ | 1-Chloro-2-(3-butoxypropyl)benzene and 1-Chloro-4-(3-butoxypropyl)benzene |

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com The butoxypropyl group activates the ring for this reaction. libretexts.org However, Friedel-Crafts alkylation is prone to several limitations. The alkyl group being added is also an activating group, which can lead to multiple substitutions (polyalkylation). libretexts.org Additionally, the carbocation intermediate formed from the alkyl halide can undergo rearrangements to a more stable carbocation, leading to isomeric products. masterorganicchemistry.comlibretexts.org For example, attempting to add a propyl group may result in an isopropyl-substituted product. libretexts.org

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. byjus.comorganic-chemistry.org A key advantage of acylation is that the resulting acyl group is deactivating, which prevents further substitution reactions on the same ring. organic-chemistry.org This allows for the synthesis of monoacylated products with high selectivity. organic-chemistry.orgsigmaaldrich.com The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. libretexts.orgsigmaaldrich.com The reaction of this compound with an acyl chloride like acetyl chloride in the presence of AlCl₃ would be expected to yield ortho- and para-acylated products. sigmaaldrich.com The resulting ketone can then be reduced to an alkyl group if desired, providing a reliable method to introduce straight-chain alkyl groups without rearrangement. masterorganicchemistry.comwikipedia.org

Table 2: Comparison of Friedel-Crafts Reactions for this compound

| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |

| Electrophile | Carbocation (R⁺) | Acylium ion (RCO⁺) |

| Catalyst | Lewis Acid (e.g., AlCl₃) mt.com | Lewis Acid (e.g., AlCl₃), often stoichiometric wikipedia.org |

| Carbocation Rearrangement | Possible libretexts.org | No sigmaaldrich.com |

| Product Reactivity | Product is more reactive (activated) | Product is less reactive (deactivated) |

| Poly-substitution | Common libretexts.org | Prevented organic-chemistry.org |

| Predicted Major Products | ortho- and para-alkylated this compound | ortho- and para-acylated this compound |

Ether Cleavage: The butyl ether linkage can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. libretexts.org This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. In the case of an aryl alkyl ether, this cleavage will always yield a phenol (B47542) and an alkyl halide because nucleophilic attack on the aromatic sp² carbon is disfavored. libretexts.org Thus, treating this compound with excess HBr would yield 3-phenyl-1-propanol and 1-bromobutane.

Benzylic Functionalization: The carbon atom of the propyl chain attached directly to the benzene ring is the benzylic position. This position is particularly reactive. pressbooks.publibretexts.org For instance, alkylbenzene side chains can be brominated at the benzylic position using N-bromosuccinimide (NBS) with a radical initiator. pressbooks.pub This would introduce a bromine atom at the first carbon of the propyl chain.

Oxidation of the Side Chain: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side chains attached to a benzene ring. pressbooks.pubunizin.org This reaction typically cleaves the side chain at the benzylic position, converting it into a carboxylic acid group (–COOH), provided there is at least one hydrogen atom on the benzylic carbon. unizin.orglibretexts.org Therefore, oxidation of this compound with hot, basic KMnO₄ followed by acidification would produce benzoic acid. pressbooks.pubunizin.org

The this compound unit can serve as a building block in the synthesis of more complex molecules and materials.

Polymer Synthesis: Derivatives of this compound could potentially be used as monomers in polymerization reactions. sigmaaldrich.com For example, if a polymerizable functional group (like a vinyl or styrenic group) were introduced onto the benzene ring via a reaction like Friedel-Crafts acylation followed by reduction and dehydration, it could undergo addition polymerization to form polymers with long, flexible side chains. sigmaaldrich.commdpi.com The presence of long, bulky side chains with flexible linkages can influence the properties of the resulting polymers, such as increasing free volume, disrupting crystalline packing, and enhancing solubility. nih.gov

Supramolecular Chemistry and Host-Guest Systems: Aromatic units with ether side chains have been incorporated into larger macrocyclic and open-chain host molecules. acs.org These polyether side chains can contribute to the binding of guest molecules through cooperative interactions, alongside the cation-π interactions provided by the aromatic ring. acs.org A derivative of this compound has been used in the synthesis of complex diazabicyclo[3.3.1]nonane structures, which were then complexed with β-cyclodextrin, demonstrating its utility in constructing host-guest systems. mdpi.com

Incorporation as a Subunit in Larger Molecular Architectures

Synthesis of N,N′-Bis(3-butoxypropyl)perylene-3,4,9,10-tetracarboxylic Diimide (BP-PTCDI)

The synthesis of the symmetrical N,N′-Bis(3-butoxypropyl)perylene-3,4,9,10-tetracarboxylic diimide (BP-PTCDI) is achieved through the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with 3-butoxypropylamine (B103762). core.ac.ukresearchgate.net This transformation is a well-established method for the preparation of symmetrically N,N'-disubstituted perylene (B46583) diimides (PDIs). dergipark.org.tr

The general reaction involves the condensation of the primary amine with the anhydride functional groups of the perylene core. This type of imidization reaction is typically carried out in a high-boiling point solvent. dergipark.org.tr For the synthesis of BP-PTCDI, the reaction is specifically conducted by refluxing 3-butoxypropylamine with perylene-3,4,9,10-tetracarboxylic dianhydride in pyridine. core.ac.uk Pyridine serves as both the solvent and a base to facilitate the reaction.

Table 1: Synthesis of N,N′-Bis(3-butoxypropyl)perylene-3,4,9,10-tetracarboxylic Diimide (BP-PTCDI)

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) | 3-Butoxypropylamine | Pyridine | Reflux | N,N′-Bis(3-butoxypropyl)perylene-3,4,9,10-tetracarboxylic diimide (BP-PTCDI) |

Construction of Heterocyclic Frameworks Featuring Butoxypropyl Moieties

The incorporation of butoxypropyl groups into heterocyclic frameworks is a valuable strategy for modifying the physicochemical properties of the parent heterocycle. This is typically achieved through N-alkylation or C-alkylation reactions. While specific examples detailing the attachment of a this compound group are not prevalent, the general principles of these reactions are well-documented for a wide range of alkyl groups and heterocyclic systems.

N-Alkylation Reactions:

The most common method for introducing an alkyl group, such as a butoxypropyl moiety, onto a heterocycle is through N-alkylation. This is particularly applicable to nitrogen-containing heterocycles like imidazoles, imides, and pyridones. nih.govbeilstein-journals.orgsioc-journal.cn The general strategy involves the reaction of the heterocycle with an appropriate alkylating agent, such as a 3-butoxypropyl halide (e.g., bromide or chloride), in the presence of a base. ciac.jl.cnclockss.org

For instance, the N-alkylation of imidazoles can be performed under various conditions. nih.govciac.jl.cnotago.ac.nzbeilstein-journals.org A common method involves the use of a base like potassium hydroxide (B78521) impregnated on alumina (B75360), which facilitates the reaction between the imidazole (B134444) and an alkyl halide under mild conditions. ciac.jl.cn Another approach is the use of microwave irradiation in the absence of a solvent, which can significantly accelerate the reaction. clockss.org For imides, mechanochemical methods, such as ball milling, provide a solvent-free alternative for N-alkylation with alkyl halides. beilstein-journals.org

C-Alkylation Reactions:

While less common than N-alkylation for many heterocycles, C-alkylation provides an alternative route for introducing butoxypropyl groups. These reactions often require metal catalysis to activate the C-H bond of the heterocyclic ring. For example, nickel-catalyzed cross-coupling reactions have been developed for the direct alkylation of C-H bonds in N-, O-, and S-containing heteroaromatics with unactivated primary alkyl halides. mdpi.com Another strategy involves a coordination-assisted approach, where a template with a directing group is used to guide a metal catalyst to a specific distal C-H bond of the heterocycle for alkylation. nih.gov

Table 2: General Methods for the Construction of Butoxypropyl-Substituted Heterocycles

| Reaction Type | Heterocycle Class | Reagent | Conditions | Reference |

| N-Alkylation | Imidazoles | Alkyl Halide | KOH/Al2O3 | ciac.jl.cn |

| N-Alkylation | Azaheterocycles | Alkyl Halide | Microwave, solvent-free | clockss.org |

| N-Alkylation | Imides | Alkyl Halide | Ball milling, solvent-free | beilstein-journals.org |

| N-Alkylation | Hydroxyl N-Heterocycles | Organohalide | DMF promotion | sioc-journal.cn |

| C-H Alkylation | Fused Heterocycles | Alkyl Halide | Coordination-assisted catalysis | nih.gov |

| C-H Alkylation | Heteroaromatics | Alkyl Halide | Nickel/Copper catalysis | mdpi.com |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For (3-Butoxypropyl)benzene, a complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through one- and two-dimensional NMR experiments.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of each proton. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the propyl and butoxy chains. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The aromatic protons on the monosubstituted benzene ring typically appear as a complex multiplet in the range of δ 7.10-7.35 ppm. oregonstate.edu The protons of the propyl chain exhibit characteristic signals: the benzylic methylene protons (-CH₂-Ph) are expected around δ 2.65 ppm as a triplet, the central methylene protons (-CH₂-) appear as a multiplet around δ 1.90 ppm, and the methylene protons adjacent to the ether oxygen (-O-CH₂-) are shifted downfield to approximately δ 3.42 ppm, also as a triplet. chemicalbook.com

For the butoxy group, the methylene protons directly attached to the ether oxygen (-O-CH₂-) are found around δ 3.40 ppm as a triplet. libretexts.orgchemicalbook.com The subsequent methylene groups appear as multiplets around δ 1.58 ppm and δ 1.39 ppm, while the terminal methyl group (-CH₃) gives a characteristic triplet at approximately δ 0.92 ppm. chemicalbook.comchemistrysteps.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅-) | 7.10 - 7.35 | Multiplet | 5H |

| Benzylic (-CH₂-Ph) | 2.65 | Triplet | 2H |

| Propyl (-CH₂-CH₂-CH₂O-) | 1.90 | Multiplet | 2H |

| Propyl (-CH₂-O-) | 3.42 | Triplet | 2H |

| Butoxy (-O-CH₂-) | 3.40 | Triplet | 2H |

| Butoxy (-CH₂-CH₂CH₃) | 1.58 | Multiplet | 2H |

| Butoxy (-CH₂-CH₃) | 1.39 | Multiplet | 2H |

| Butoxy (-CH₃) | 0.92 | Triplet | 3H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons typically resonate in the δ 125-150 ppm region. oregonstate.edu For this compound, the ipso-carbon (C1) attached to the propyl group is expected around δ 142.0 ppm. The ortho- (C2, C6) and meta- (C3, C5) carbons appear around δ 128.4 ppm, and the para- (C4) carbon is found near δ 125.8 ppm.

The aliphatic carbons of the propyl and butoxy chains appear in the upfield region. chemicalbook.com The benzylic carbon is predicted at δ 35.9 ppm, the central propyl carbon at δ 31.5 ppm, and the propyl carbon attached to the ether oxygen at δ 70.2 ppm. For the butoxy group, the carbon attached to the oxygen resonates at δ 70.8 ppm, followed by the other methylene carbons at δ 31.8 ppm and δ 19.4 ppm, and the terminal methyl carbon at δ 13.9 ppm. chegg.comyoutube.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C1) | 142.0 |

| Aromatic (C2, C6) | 128.4 |

| Aromatic (C3, C5) | 128.4 |

| Aromatic (C4) | 125.8 |

| Benzylic (-CH₂-Ph) | 35.9 |

| Propyl (-CH₂-CH₂-CH₂O-) | 31.5 |

| Propyl (-CH₂-O-) | 70.2 |

| Butoxy (-O-CH₂-) | 70.8 |

| Butoxy (-CH₂-CH₂CH₃) | 31.8 |

| Butoxy (-CH₂-CH₃) | 19.4 |

| Butoxy (-CH₃) | 13.9 |

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show cross-peaks connecting the benzylic protons (~δ 2.65 ppm) with the central propyl protons (~δ 1.90 ppm), which in turn would correlate with the propyl protons next to the ether oxygen (~δ 3.42 ppm). Similarly, the butoxy chain would display correlations from the terminal methyl protons (~δ 0.92 ppm) to the adjacent methylene protons (~δ 1.39 ppm), and so on up the chain.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton and carbon assignments. For example, it would show a cross-peak between the benzylic proton signal at ~δ 2.65 ppm and the benzylic carbon signal at ~δ 35.9 ppm, confirming their direct bond.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

Aromatic C-H Stretching: Aromatic C-H bonds show stretching vibrations at wavenumbers just above 3000 cm⁻¹, typically in the 3030-3080 cm⁻¹ range.

Aliphatic C-H Stretching: The C-H bonds of the methylene and methyl groups in the propyl and butoxy chains exhibit strong absorptions in the 2850-2975 cm⁻¹ region.

Aromatic C=C Stretching: The benzene ring itself gives rise to characteristic stretching vibrations with peaks near 1600 and 1500 cm⁻¹.

C-O-C Ether Stretching: A strong, prominent absorption corresponding to the C-O-C asymmetric stretch of the ether linkage is expected in the 1070-1150 cm⁻¹ range. libretexts.org

Aromatic C-H Out-of-Plane Bending: Strong bands between 690 cm⁻¹ and 770 cm⁻¹ are indicative of a monosubstituted benzene ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3080 | Medium |

| Aliphatic C-H Stretch | 2850 - 2975 | Strong |

| Aromatic C=C Stretch | ~1600, ~1500 | Medium-Weak |

| C-O-C Ether Stretch | 1070 - 1150 | Strong |

| Aromatic C-H Out-of-Plane Bend (Monosubstituted) | 690 - 770 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₃H₂₀O), the exact molecular weight is 192.15 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 192.

The fragmentation pattern is highly informative for structural elucidation. A key fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, which, following rearrangement, leads to the formation of the highly stable tropylium ion at m/z 91. youtube.comdocbrown.info This is often the base peak in the spectrum. Other significant fragments can arise from cleavage at the ether linkage.

Key Predicted Fragments:

m/z 192: Molecular ion [C₁₃H₂₀O]⁺

m/z 119: Loss of the butoxy radical (•OC₄H₉) from the molecular ion, resulting in the [C₆H₅(CH₂)₃]⁺ fragment.

m/z 91: Benzylic cleavage and rearrangement to form the stable tropylium ion [C₇H₇]⁺. youtube.com

m/z 77: Phenyl cation [C₆H₅]⁺, from the loss of the entire side chain.

m/z 57: Butyl cation [C₄H₉]⁺ from cleavage of the C-O bond.

Chromatographic Separation and Detection Methods

Gas chromatography (GC) is the preferred method for the separation and analysis of volatile and semi-volatile compounds like this compound. Due to its alkylbenzene nature, it can be effectively separated from complex mixtures using a capillary column with a non-polar or medium-polarity stationary phase.

When coupled with a detector such as a Flame Ionization Detector (FID), GC provides quantitative information. For definitive identification, coupling the gas chromatograph to a mass spectrometer (GC/MS) is the method of choice. This allows for the separation of the compound based on its retention time, followed by its identification based on the unique mass spectrum of the eluting peak.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique widely used for monitoring the progress of chemical reactions and assessing the purity of isolated compounds. libretexts.orgyoutube.com In the context of synthesizing this compound, TLC allows a chemist to qualitatively track the consumption of starting materials and the formation of the product. libretexts.org

The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, typically a thin layer of silica gel on a glass or aluminum plate. The plate is then placed in a sealed chamber with a suitable mobile phase (eluent). youtube.com As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary and mobile phases. chemistryhall.com

For a hypothetical synthesis of this compound, one might spot the starting material (e.g., a phenylpropanol derivative), the reaction mixture at different time intervals, and a co-spot containing both the starting material and the reaction mixture. libretexts.orgmit.edu The starting material, likely being more polar due to a hydroxyl group, would have a lower Retention Factor (Rf) value, meaning it travels a shorter distance up the plate. This compound, being less polar, would travel further, resulting in a higher Rf value. The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane, and a new spot corresponding to the product is prominent. libretexts.org

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org Visualization is often achieved under UV light, as aromatic compounds like this compound are typically UV-active. youtube.com Chemical stains can also be used for visualization, which react with the compounds on the plate to produce colored spots. chemistryhall.com

Table 1: Hypothetical TLC Data for Monitoring a Synthesis of this compound

| Compound | Polarity | Eluent System (e.g., 9:1 Hexane:Ethyl Acetate) | Expected Rf Value |

| Phenylpropanol (Starting Material) | High | Less mobile | ~ 0.2 |

| This compound (Product) | Low | More mobile | ~ 0.7 |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a premier technique for the separation and analysis of volatile compounds like this compound. d-nb.infonih.gov This method is routinely used in the analysis of flavors, fragrances, and other volatile organic compounds (VOCs). youtube.comacs.orgmdpi.com

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte is transported through the column by an inert carrier gas (the mobile phase), such as helium or nitrogen. Components of the sample separate based on their boiling points and their differential interactions with the stationary phase coated on the inside of the column. youtube.com this compound, as a volatile aromatic hydrocarbon, would be well-suited for this analysis.

For the analysis of aromatic compounds, a non-polar capillary column is often employed. shimadzu.com The oven temperature is typically programmed to increase gradually, which allows for the sequential elution of compounds from the least volatile to the most volatile. scielo.br A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons due to its high sensitivity. shimadzu.com The time it takes for a compound to pass through the column to the detector is known as its retention time, which is a characteristic feature used for its identification. youtube.com Quantitative analysis can be performed by comparing the peak area of the analyte to that of a known standard. nih.gov

Table 2: Typical GC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Non-polar WCOT (e.g., OV-1) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 40 °C (hold 6 min), ramp 15 °C/min to 140 °C (hold 3 min) scielo.br |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C scielo.br |

| Expected Elution | Elutes after benzene and toluene due to higher boiling point. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of non-volatile or thermally unstable compounds. lcms.cz For this compound itself, GC is often preferred; however, HPLC is invaluable for analyzing its non-volatile derivatives or for monitoring reactions where reactants or byproducts are not amenable to GC analysis.

HPLC operates on the same principles of chromatography as TLC, but the mobile phase is a liquid that is forced through a column packed with a stationary phase under high pressure. This results in high-resolution separations. scribd.com A common mode for analyzing benzene derivatives is reversed-phase HPLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). sigmaaldrich.comresearchgate.net

In this setup, more polar compounds elute earlier, while less polar compounds like this compound are retained longer by the non-polar column. Detection is frequently accomplished using a UV detector, as the benzene ring possesses a strong chromophore that absorbs UV light at specific wavelengths, typically around 254 nm. sigmaaldrich.comsid.ir The method can be validated to determine parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). neliti.com

Table 3: Illustrative HPLC Conditions for Benzene Derivative Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 15 cm × 4.6 mm, 2.7 µm) sigmaaldrich.com |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) neliti.com |

| Flow Rate | 1.0 mL/min sid.ir |

| Column Temperature | 50 °C sigmaaldrich.com |

| Detector | UV at 254 nm sigmaaldrich.com |

| Injection Volume | 10 µL sigmaaldrich.com |

Specialized Spectroscopic Techniques for Derivatives and Assemblies

Beyond basic characterization, specialized spectroscopic techniques are employed to investigate the electronic properties of this compound derivatives and the structural organization of their supramolecular assemblies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The benzene ring in this compound is the primary chromophore responsible for its UV absorption. up.ac.za Benzene itself exhibits three absorption bands originating from π→π* transitions, with a primary band around 204 nm and a weaker, fine-structured secondary band around 256 nm. spcmc.ac.in

Substitution on the benzene ring affects the position and intensity of these absorption bands. shimadzu.com The butoxypropyl group, being an alkoxy-containing alkyl group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands. up.ac.za This red shift occurs because the oxygen's lone pair of electrons can interact with the π-system of the benzene ring, slightly raising the energy of the highest occupied molecular orbital (HOMO) and thus decreasing the energy gap for the π→π* transition. spcmc.ac.in Studies on various substituted benzenes have consistently shown that alkyl and alkoxy groups shift the secondary band to longer wavelengths. nist.gov

Table 4: Comparison of UV Absorption Maxima (λmax) for Benzene and a Substituted Alkoxybenzene

| Compound | Primary Band (E2) λmax (nm) | Secondary Band (B) λmax (nm) |

| Benzene | ~ 204 | ~ 256 spcmc.ac.in |

| Phenol (B47542) (for comparison) | ~ 210 | ~ 270 spcmc.ac.in |

| This compound (Predicted) | > 204 | > 256 |

Fluorescence Spectroscopy and Emission Properties

Fluorescence spectroscopy provides insights into the electronic excited states of molecules and their de-excitation pathways. While benzene itself has very low fluorescence, its derivatives can be fluorescent. The properties of fluorescent molecules, including their derivatives, are highly dependent on their chemical structure and environment. mdpi.com

For alkoxybenzenes like this compound, studies on their exciplexes (excited-state complexes) reveal important trends. Compared to alkylbenzenes, alkoxybenzene exciplexes tend to have significantly lower fluorescence quantum yields. nih.govacs.org This is attributed to the electronic character of the alkoxy group. The presence of nonbonding orbitals on the oxygen atom can mix with the π states, which increases the rates of competing deactivation processes such as intersystem crossing (kisc) and nonradiative decay (knr). nih.gov Consequently, a smaller fraction of the excited molecules returns to the ground state via fluorescence emission. This effect is generally independent of the solvent used. acs.org The design of more efficient light-emitting systems often involves minimizing these non-radiative decay pathways. nih.gov

Table 5: General Fluorescence Properties of Alkoxybenzene vs. Alkylbenzene Exciplexes

| Property | Alkylbenzene Exciplexes | Alkoxybenzene Exciplexes |

| Radiative Rate Constant (kf) | Higher | Slightly Lower nih.gov |

| Intersystem Crossing Rate (kisc) | Lower | Considerably Higher nih.govacs.org |

| Nonradiative Decay Rate (knr) | Lower | Considerably Higher nih.gov |

| Fluorescence Quantum Yield (Φf) | Higher | One-half to one-fifth of alkylbenzenes acs.org |

X-ray Diffraction (XRD) for Supramolecular Structure Analysis

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the application of Electron Paramagnetic Resonance (EPR) spectroscopy to investigate the catalytic mechanisms involving this compound.

Extensive searches were conducted using various keywords and strategies, including:

"Electron Paramagnetic Resonance (EPR) spectroscopy this compound catalytic mechanism"

"EPR spectroscopy of catalytic oxidation of alkylbenzenes"

"EPR studies of radical intermediates in alkoxybenzene reactions"

"application of EPR spectroscopy in studying catalytic mechanisms of ether oxidation"

"EPR analysis of catalysts used for C-O bond cleavage in ethers"

"investigating reaction mechanisms of substituted benzenes using EPR spectroscopy"

The search results yielded general information on the principles and applications of EPR spectroscopy in catalysis, such as its utility in studying paramagnetic species, radical intermediates, and the electronic structure of catalysts. However, none of the retrieved documents contained specific research findings, data, or discussions pertaining to the catalytic reactions of this compound as studied by EPR spectroscopy.

Therefore, it is not possible to provide a detailed and scientifically accurate article section on "Electron Paramagnetic Resonance (EPR) Spectroscopy for Catalytic Mechanism Insights" for this compound, as no published research on this specific topic could be located.

Theoretical and Computational Investigations of 3 Butoxypropyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to determining the electronic structure and energy of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed insights into chemical systems.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry. mdpi.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a molecule is a functional of its electron density. mdpi.comumn.edu This approach is generally less computationally expensive than other high-level methods while often providing a high degree of accuracy. cmu.edu

Applications of DFT to a molecule like (3-Butoxypropyl)benzene would involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule by finding the minimum energy conformation.

Energy Calculations: Calculating the total electronic energy, which can be used to predict the molecule's stability and reactivity.

Vibrational Frequency Analysis: Predicting the infrared (IR) spectrum to characterize its vibrational modes.

Calculation of Molecular Properties: Determining properties such as dipole moment, polarizability, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity and intermolecular interactions. mdpi.comniscpr.res.in

For example, DFT calculations at the B3LYP/6-311++G(d,p) level are commonly used to optimize geometries and analyze electronic properties of organic molecules. researchgate.netresearchgate.net While specific data for this compound is not available, studies on related compounds demonstrate the utility of DFT in understanding molecular structure and properties. figshare.com

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. loni.org While useful, HF theory neglects electron correlation—the interaction between individual electrons—which can be significant. wikipedia.orgq-chem.com

Møller-Plesset perturbation theory is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects. wikipedia.orgsmu.edu Second-order Møller-Plesset theory (MP2) is a common choice that offers a good balance between accuracy and computational cost, making it suitable for studying systems like this compound. q-chem.comarxiv.org The MP2 method is particularly effective at describing dispersion forces (van der Waals interactions), which are important for the conformational preferences of the flexible butoxypropyl chain and for intermolecular interactions. nih.gov However, conventional MP2 can sometimes overestimate these interactions. nih.gov

Studies on the benzene (B151609) crystal have utilized MP2 to calculate cohesive energies, demonstrating its applicability to systems with significant non-covalent interactions. arxiv.orgaps.org For this compound, HF and MP2 calculations would be instrumental in:

Providing a more accurate description of electron correlation compared to HF alone.

Calculating interaction energies between molecules.

Refining the geometries and relative energies of different conformers.

Molecular Modeling and Simulation for Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. google.com For a molecule with rotatable single bonds like this compound, a multitude of conformations are possible. The flexible butoxypropyl side chain can adopt various orientations relative to the benzene ring.

Molecular modeling techniques are used to explore the potential energy surface of the molecule and identify low-energy, stable conformers. google.comnih.gov This typically involves:

Conformational Search: Systematically or stochastically rotating the rotatable bonds to generate a wide range of possible conformations.

Energy Minimization: Using computational methods like molecular mechanics or quantum mechanics (DFT, MP2) to optimize the geometry of each generated conformation and calculate its relative energy. google.com

The results of a conformational analysis can be presented as a potential energy surface plot, showing energy as a function of one or more dihedral angles. This analysis is crucial for understanding which shapes the molecule is likely to adopt and how its shape influences its physical and biological properties. nih.gov For instance, studies on the similarly flexible 1-(3-n-butoxypropyl)-4-benzoyloxypiperidine hydrochloride showed it exists as a mixture of conformers in solution. researchgate.net

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Shielding)

Computational methods can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk The prediction of NMR spectra is a valuable tool for structure elucidation and verification. wisc.edu

The process involves calculating the NMR shielding tensor for each nucleus in the molecule using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT (e.g., at the B3LYP/6-31G(d) level). nih.govgithub.io The absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). github.io

For this compound, this would involve:

Optimizing the molecular geometry.

Performing a GIAO-NMR calculation on the optimized structure.

Calculating the isotropic shielding value for each ¹H and ¹³C nucleus.

Correlating these theoretical shifts with experimentally measured values to confirm the structure.

Computational studies on molecules like naphthalene (B1677914) have shown that theoretical predictions of ¹H and ¹³C magnetic shieldings can be in reasonable agreement with experimental data. icmol.es The accuracy of these predictions can be further improved by applying scaling factors derived from statistical analysis of large datasets. github.io

Electronic Structure and Charge Distribution Analysis

Understanding the electronic structure and the distribution of electron density within a molecule is key to explaining its chemical behavior, polarity, and interaction with other molecules. sciencealert.comarxiv.orgnih.gov

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule. stackexchange.com It partitions the total electron population among the different atoms based on the contribution of their atomic orbitals to the molecular orbitals. niscpr.res.inresearchgate.net

A Mulliken charge analysis for this compound, typically performed after a DFT or HF calculation, would reveal the charge distribution across the molecule. researchgate.net This information helps to:

Identify electrophilic (positive charge) and nucleophilic (negative charge) sites, predicting reactivity.

Understand the nature of the chemical bonds (e.g., bond polarity).

Explain intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions.

It is important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation and are best used for qualitative comparisons rather than for their absolute values. stackexchange.com Other charge partitioning schemes, such as Natural Bond Orbital (NBO) analysis, are often considered more robust. wisc.edustackexchange.com

Below is an illustrative table of how Mulliken charges might be presented. The values are hypothetical as a specific study on this compound is not available.

| Atom Type | Hypothetical Mulliken Charge (e) |

|---|---|

| Aromatic Carbons (C) | -0.10 to -0.20 |

| Aromatic Hydrogens (H) | +0.10 to +0.15 |

| Propyl Chain Carbons (C) | -0.05 to -0.25 |

| Ether Oxygen (O) | -0.50 to -0.60 |

| Alkyl Hydrogens (H) | +0.05 to +0.12 |

Molecular Electrostatic Potential (MEP) Mapping

No published studies containing Molecular Electrostatic Potential (MEP) maps or associated analyses for this compound were found. MEP mapping is a computational method used to visualize the electrostatic potential on the electron density surface of a molecule. researchgate.netyoutube.com It provides insights into a molecule's reactive sites, with regions of negative potential (typically colored red or orange) indicating electrophilic attack susceptibility and regions of positive potential (blue) suggesting sites for nucleophilic attack. researchgate.netresearchgate.net Without specific calculations for this compound, no data on its electrostatic potential distribution can be provided.

Natural Bonding Orbital (NBO) Analysis

There are no available research findings or data tables from Natural Bonding Orbital (NBO) analysis specifically for this compound. NBO analysis is a theoretical method that examines the electron density of a molecule to provide a chemical interpretation in terms of Lewis structures, including lone pairs and bonds. uni-muenchen.defaccts.de This analysis can reveal details about atomic charges, hybridization, and intramolecular interactions such as hyperconjugation. wisc.edu The absence of NBO studies for this compound means that no specific information on its bonding characteristics, charge distribution, or intramolecular delocalization effects can be detailed.

Computational Elucidation of Reaction Mechanisms

Reaction Mechanisms Involving 3 Butoxypropyl Benzene

Mechanisms of Ether Bond Formation

The synthesis of (3-Butoxypropyl)benzene involves the formation of a C-O-C ether bond. The primary methods for achieving this are rooted in nucleophilic substitution reactions, although acid-catalyzed pathways are also mechanistically plausible.

The most prevalent and industrially significant method for synthesizing asymmetric ethers like this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The strategy involves the reaction of an alkoxide nucleophile with a primary alkyl halide electrophile.

There are two main routes to synthesize this compound using this method:

Route A: Reaction of sodium butoxide with a phenylpropyl halide.

Route B: Reaction of sodium 3-phenylpropoxide with a butyl halide.

Route B is generally preferred as it involves a primary, unhindered alkyl halide (e.g., 1-bromobutane), which is an ideal substrate for an SN2 reaction, minimizing the competing E2 elimination reaction.

The mechanism for Route B can be detailed in two steps:

Deprotonation: 3-Phenyl-1-propanol (B195566) is treated with a strong base, such as sodium hydride (NaH), to form the highly nucleophilic sodium 3-phenylpropoxide intermediate. The hydrogen gas evolved drives the reaction to completion.

Ph-(CH₂)₃-OH + NaH → Ph-(CH₂)₃-O⁻Na⁺ + H₂(g)

SN2 Attack: The 3-phenylpropoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromobutane. This occurs in a single, concerted step where the nucleophile attacks from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemistry if the carbon were chiral. The bromide ion is displaced, forming the ether product.

Ph-(CH₂)₃-O⁻Na⁺ + CH₃(CH₂)₃-Br → Ph-(CH₂)₃-O-(CH₂)₃CH₃ + NaBr

The efficiency of this SN2 process is highly dependent on reaction conditions, with polar aprotic solvents like DMF or DMSO being optimal for solvating the cation without hindering the nucleophile.

Alternative pathways for ether formation can be catalyzed by Lewis or Brønsted acids. A proposed mechanism involves the acid-catalyzed addition of an alcohol to an alkene. For the synthesis of this compound, this would involve the reaction of 1-butanol (B46404) with allylbenzene (B44316) (3-phenyl-1-propene) in the presence of an acid catalyst.

The proposed Lewis acid-catalyzed mechanism proceeds as follows:

Activation of the Alkene: The Lewis acid (e.g., BF₃, AlCl₃) or a Brønsted acid (e.g., H₂SO₄) coordinates to or protonates the double bond of allylbenzene. This generates a secondary carbocation intermediate at the benzylic position, which is stabilized by resonance with the benzene (B151609) ring.

Ph-CH₂-CH=CH₂ + H⁺ ⇌ Ph-CH₂-C⁺H-CH₃

Nucleophilic Attack: The oxygen atom of 1-butanol, acting as a nucleophile, attacks the carbocation intermediate.

Ph-CH₂-C⁺H-CH₃ + CH₃(CH₂)₃-OH → Ph-CH₂-CH(O⁺H(CH₂)₃CH₃)-CH₃

Deprotonation: A weak base (e.g., another molecule of butanol or the conjugate base of the acid catalyst) removes the proton from the oxonium ion to yield the final ether product, (2-Butoxypropyl)benzene, and regenerate the acid catalyst.

It is critical to note that this specific pathway results in a constitutional isomer of this compound due to Markovnikov addition to the double bond. Synthesizing the target compound via an anti-Markovnikov addition would require more complex, multi-step hydroboration-oxidation type sequences, which are not typically classified as direct Lewis acid-catalyzed etherifications.

Aromatic Substitution Mechanisms on the Benzene Ring

The (3-Butoxypropyl) group attached to the benzene ring acts as a weak activating, ortho, para-director in electrophilic aromatic substitution (EAS) reactions. Its influence is primarily due to the inductive electron-donating effect of the alkyl chain.

The mechanism for EAS on the this compound ring is a canonical two-step process:

Formation of the Sigma Complex (Arenium Ion): The π-electron system of the benzene ring acts as a nucleophile and attacks a strong electrophile (E⁺). This step is typically rate-determining and breaks the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Deprotonation to Restore Aromaticity: A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon atom bearing the electrophile. This restores the aromatic π-system and yields the substituted product.

The directing effect of the -(CH₂)₃OBu group is explained by examining the stability of the sigma complexes formed during attack at the ortho, meta, and para positions. For alkyl groups, the positive charge of the arenium ion is stabilized via an inductive effect. This stabilization is most effective when the charge is located on the carbons adjacent (ortho) or directly opposite (para) to the point of substitution, making these pathways more favorable than the meta pathway.

| Position of Attack | Relative Stability of Intermediate | Reason for Stability |

|---|---|---|

| ortho | More Stable | Inductive stabilization from alkyl group |

| meta | Less Stable | No direct inductive stabilization |

| para | More Stable | Inductive stabilization from alkyl group |

Friedel-Crafts reactions are classic examples of EAS performed on aromatic rings.

Friedel-Crafts Acylation: The acylation of this compound, for example with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), proceeds via the following mechanism:

Formation of the Acylium Ion: Acetyl chloride reacts with AlCl₃ to form a highly electrophilic, resonance-stabilized acylium ion.

CH₃COCl + AlCl₃ → [CH₃C≡O⁺ ↔ CH₃C⁺=O] + AlCl₄⁻

Electrophilic Attack: The acylium ion is attacked by the π-system of this compound. Due to the ortho, para-directing nature of the substituent and significant steric hindrance at the ortho position, the attack occurs predominantly at the para position.

Deprotonation: The [AlCl₄]⁻ complex acts as a base, abstracting a proton from the arenium ion to restore aromaticity and form the ketone product, 4-(3-Butoxypropyl)acetophenone. The catalyst is regenerated in the aqueous workup step.

Friedel-Crafts Alkylation: The mechanism for alkylation is similar, but it involves the formation of a carbocation electrophile from an alkyl halide and a Lewis acid. However, this reaction is often less synthetically useful for substrates like this compound due to two major drawbacks:

Carbocation Rearrangements: The intermediate carbocation can rearrange to a more stable form before attacking the ring.

Polyalkylation: The product of the initial alkylation is more reactive than the starting material (since an additional activating alkyl group has been added), leading to multiple alkylations on the same ring.

Catalytic Reaction Pathways and Intermediates

This compound can serve as a substrate in various catalytic reactions, most notably catalytic hydrogenation. This process reduces the aromatic ring to a cyclohexane (B81311) ring.

Catalytic Hydrogenation: The hydrogenation of this compound to (3-Butoxypropyl)cyclohexane is typically carried out using molecular hydrogen (H₂) over a heterogeneous metal catalyst. Common catalysts include palladium (Pd), platinum (Pt), or rhodium (Rh) supported on carbon (C) or alumina (B75360) (Al₂O₃).

The reaction mechanism is generally described by the Horiuti-Polanyi mechanism :

Adsorption: Both the this compound molecule and H₂ molecules adsorb onto the surface of the metal catalyst. The benzene ring adsorbs flat onto the surface via its π-electrons. The H-H bond in H₂ is cleaved, resulting in individual hydrogen atoms bound to the catalyst surface.

Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the aromatic ring. This proceeds through a series of partially hydrogenated intermediates, such as cyclohexadiene and cyclohexene (B86901) species, which remain adsorbed on the catalyst surface.

Desorption: Once all six carbons have been saturated with hydrogen, the final product, (3-Butoxypropyl)cyclohexane, desorbs from the catalyst surface, freeing the active site for another catalytic cycle.

The conditions of the reaction (temperature, pressure, choice of catalyst) are crucial for achieving high conversion and selectivity, as aggressive conditions can sometimes lead to hydrogenolysis (cleavage) of the C-O ether bond.

| Catalyst | Typical Conditions | Primary Product | Mechanistic Note |

|---|---|---|---|

| Pd/C (5-10%) | 25-80 °C, 1-10 atm H₂ | (3-Butoxypropyl)cyclohexane | Adsorption of the π-system is the key initiating step. |

| Rh/C or Rh/Al₂O₃ | 20-50 °C, 1-5 atm H₂ | (3-Butoxypropyl)cyclohexane | High activity allows for milder reaction conditions. |

| PtO₂ (Adams' catalyst) | 25-100 °C, 1-5 atm H₂ | (3-Butoxypropyl)cyclohexane | Can promote C-O bond cleavage at higher temperatures. |

Derivatives and Advanced Functionalization of 3 Butoxypropyl Benzene

Synthesis of Substituted (3-Butoxypropyl)benzene Analogues

The synthesis of analogues of this compound can be achieved by modifying either the aromatic ring or the side chain. Standard electrophilic aromatic substitution (EAS) reactions can be employed to introduce functional groups onto the benzene (B151609) ring. The butoxypropyl group, being an alkyl-type substituent, is generally considered an activating group and an ortho, para-director. This directing effect influences the regioselectivity of substitution reactions like nitration and halogenation.

Nitration and Halogenation: Standard procedures for electrophilic aromatic substitution are applicable for introducing nitro or halogen groups onto the phenyl ring of this compound. For instance, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orglibretexts.org The reaction is expected to yield a mixture of ortho-nitro and para-nitro isomers. Similarly, halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) would yield the corresponding ortho- and para-halogenated derivatives. masterorganicchemistry.comlibretexts.orglibretexts.org The catalyst serves to polarize the halogen molecule, creating a potent electrophile (e.g., Br⁺) that can be attacked by the electron-rich benzene ring. libretexts.org

A specific example of a more complex analogue is the synthesis of N-(3-butoxypropyl)-3-iodobenzamide. This synthesis involves the initial preparation of an iodinated benzamide (B126) precursor, followed by a nucleophilic substitution reaction where 3-butoxypropylamine (B103762) is coupled to the benzamide moiety. lookchem.com This demonstrates a strategy to incorporate the butoxypropyl group into a pre-functionalized aromatic system.

Another approach focuses on modifying the ether synthesis itself. Iron-catalyzed etherification has been explored, though with varying success. The use of Fe(OTf)₃ as a catalyst in the reaction of 3-phenyl-1-propanol (B195566) with butanol resulted in a low yield of the desired ether, with alkene formation being a major side reaction. google.com However, a related analogue, (3-(tert-Butoxy)propyl)benzene, was synthesized in a 40% yield via an iron-catalyzed method. google.com

The table below summarizes key reactions for the synthesis of the parent compound and its potential substituted analogues.

| Product | Reactants | Key Reagents/Catalyst | Yield | Reference |

| This compound | Benzylmagnesium chloride, Tributyl phosphate | Et₂O | 78% | nih.gov |

| This compound | Methoxyethoxy peroxide, n-BuLi | Hexane | 26% | mdpi.com |

| (3-(tert-Butoxy)propyl)benzene | 3-Phenyl-1-propanol, tert-butanol | Fe(NO₃)₃ / Montmorillonite K10 | 40% | google.com |

| ortho/para-Nitro-(3-butoxypropyl)benzene (Predicted) | This compound | Conc. HNO₃, Conc. H₂SO₄ | - | libretexts.orgquora.com |

| ortho/para-Bromo-(3-butoxypropyl)benzene (Predicted) | This compound | Br₂, FeBr₃ | - | masterorganicchemistry.comlibretexts.org |

| N-(3-Butoxypropyl)-3-iodobenzamide | 3-Iodobenzamide precursor, 3-Butoxypropylamine | Dichloromethane, Triethylamine | - | lookchem.com |

Development of Conjugated Systems Incorporating Butoxypropyl Groups

The incorporation of flexible side chains onto the backbone of π-conjugated polymers is a critical strategy for improving their solubility and processability, which are essential for their application in organic electronics. chemicalpapers.comnih.gov Alkyl and alkoxy groups are commonly employed for this purpose. While specific, well-characterized examples of conjugated polymers featuring the this compound unit directly in the main chain or simple butoxypropyl side chains are not extensively detailed in peer-reviewed literature, patent literature indicates their consideration in the design of novel semiconducting materials.

For instance, US and German patents mention "1-butoxypropyl-2-oxy" and related structures as potential side chains for conjugated polymers intended for use in organic photovoltaic devices and other electronic components. google.comgoogle.com These side chains are designed to enhance solubility without completely disrupting the intermolecular π-π stacking required for efficient charge transport. google.com The general synthetic approach involves preparing a monomeric unit, such as a substituted thiophene (B33073) or phenylene, that already bears the desired butoxypropyl-containing side chain. cmu.edu This functionalized monomer is then polymerized using standard cross-coupling reactions, such as Suzuki or Stille coupling, to form the final conjugated polymer. nih.govnycu.edu.tw

The rationale for using a group like butoxypropyl is to balance the need for solubility with the electronic performance of the polymer. The ether oxygen atom can also influence the electronic properties and conformation of the polymer backbone. cmu.edu Although detailed research findings on polymers specifically functionalized with butoxypropyl groups are sparse, the principles of conjugated polymer design suggest they are viable candidates for creating processable organic semiconducting materials.

Synthesis of Heterocyclic Compounds Bearing Butoxypropyl Substituents

The butoxypropyl group has been successfully incorporated into complex heterocyclic frameworks, demonstrating its utility as a substituent in the synthesis of molecules with potential biological or materials applications.

A notable example is the synthesis of 3-(3-Butoxypropyl)-7-[3-(1H-imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonane. This multi-step synthesis highlights the chemical robustness of the butoxypropyl moiety. The key steps involve the condensation of N-substituted piperidones to form the core bispidinone structure, which is subsequently reduced. cmu.edu The butoxypropyl group is introduced via reductive amination or other alkylation strategies. The resulting complex amine can be further functionalized, for example, by reacting the ketone at the C-9 position to form an O-benzoyloxime. cmu.edu

The synthesis of this diazabicyclononane derivative is outlined in the table below.

| Intermediate/Product | Description of Synthetic Step | Key Reagents | Yield | Reference |

| 3-(3-Butoxypropyl)-7-[3-(1H-imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonan-9-one | Mannich-type condensation reaction | N-(3-Butoxypropyl)piperidin-4-one, Paraformaldehyde, 3-(1H-Imidazol-1-yl)propan-1-amine | - | cmu.edu |

| 3-(3-Butoxypropyl)-7-[3-(1H-imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonane (10) | Reduction of the ketone (Wolff-Kishner or similar) | Hydrazine hydrate, KOH | 40% | cmu.edu |

| O-benzoyloxime of compound (10) (13) | Oximation followed by benzoylation | Hydroxylamine hydrochloride, Benzoyl chloride | 45% | cmu.edu |

Incorporation into Polymeric and Supramolecular Materials

The butoxypropyl group has been utilized to functionalize macromolecules, imparting specific properties such as environmental responsiveness and enabling the formation of higher-order supramolecular structures.

Polymeric Materials: A prominent example is the modification of starch, a natural polysaccharide, to create thermo-responsive materials. By introducing 2-hydroxy-3-butoxypropyl groups onto the starch backbone, researchers have developed materials that exhibit a lower critical solution temperature (LCST). chemicalpapers.com This means the polymer is soluble in water at lower temperatures but becomes insoluble and precipitates as the temperature is raised above the LCST. The synthesis involves reacting starch with a suitable reagent like butyl glycidyl (B131873) ether under basic conditions. The degree of substitution with the butoxypropyl groups can be controlled to tune the exact LCST value, making these materials promising for applications in smart hydrogels and controlled-release systems. chemicalpapers.com

Supramolecular Materials: The butoxypropyl group can also play a role in the formation of supramolecular assemblies. Research has shown that heterocyclic compounds bearing a butoxypropyl substituent, such as 3-(3-butoxypropyl)-7-[3-(1H-imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonane, can form solid 1:1 inclusion complexes with β-cyclodextrin. cmu.edu Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate "guest" molecules, or parts of molecules like the butoxypropyl chain, if they have the appropriate size and hydrophobicity. The formation of these complexes, which were characterized as solid powders, demonstrates the ability of the butoxypropyl group to participate in host-guest interactions, a fundamental concept in supramolecular chemistry. cmu.edu

| Material | Base Scaffold | Functional Group | Key Property/Application | Reference |

| Thermo-responsive Starch | Starch | 2-Hydroxy-3-butoxypropyl | Exhibits Lower Critical Solution Temperature (LCST) | chemicalpapers.com |

| Supramolecular Complex | β-Cyclodextrin (Host) | 3-(3-Butoxypropyl)-7-[3-(1H-imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonane (Guest) | Solid 1:1 Host-Guest Inclusion Complex | cmu.edu |

Applications in Materials Science and Advanced Technologies

Organic Electronic and Optoelectronic Materials

In the field of organic electronics, the performance of devices is highly dependent on the molecular arrangement and intermolecular interactions within the active material. The incorporation of specific side chains, such as the butoxypropyl group, onto electronically active molecules is a key strategy for controlling these properties.

Perylene (B46583) bisimides (PBIs) are a class of high-performance organic dyes and n-type semiconductors known for their exceptional thermal and photochemical stability, strong absorption in the visible spectrum, and high charge carrier mobilities. nih.gov The properties of PBI-based materials can be precisely engineered by attaching functional side chains to the perylene core. The butoxypropyl group, with its combination of flexibility and defined length, is particularly effective in directing the assembly and modulating the electronic behavior of these systems.

The spontaneous organization of molecules into well-defined, ordered aggregates is a fundamental process for creating functional nanomaterials. rsc.orgnih.gov In PBI systems, the butoxypropyl side chains play a crucial role in mediating this self-assembly. sigmaaldrich.commdpi.com The flexible alkyl nature of the chain promotes intermolecular van der Waals forces, which, in conjunction with the π-π stacking interactions between the aromatic PBI cores, guide the formation of highly ordered one-dimensional or two-dimensional nanostructures, such as nanofibers and thin films. mdpi.commdpi.com The precise packing arrangement—whether co-facial (H-aggregation) or slipped co-facial (J-aggregation)—is heavily influenced by the steric hindrance and conformational flexibility of the side chains, thereby controlling the final morphology of the material. rsc.org

Table 1: Influence of Butoxypropyl Chains on PBI Self-Assembly

| Feature | Influence of Butoxypropyl Chain | Resulting Property |

|---|---|---|

| Intermolecular Forces | Introduces van der Waals interactions and steric effects. | Guides the direction and strength of π-π stacking. |

| Molecular Packing | Controls the distance and orientation between PBI cores. | Formation of specific H- or J-aggregates. |

| Solubility | Enhances solubility in common organic solvents. | Facilitates solution-based processing and film formation. |

| Nanostructure | Directs the formation of ordered structures like nanofibers. | Creates well-defined pathways for charge transport. |

The photophysical properties of PBI assemblies are directly linked to their molecular arrangement. nih.gov The electronic coupling between adjacent PBI molecules in an aggregate, which is dictated by their proximity and orientation, causes significant changes in the absorption and emission spectra compared to individual molecules in solution. The butoxypropyl chains, by controlling the self-assembly process, act as tuning elements for these optical properties. For instance, closely packed, co-facial H-aggregates typically exhibit a blue-shifted absorption spectrum and quenched fluorescence, whereas J-aggregates show a red-shifted absorption. The ability to control these characteristics is vital for applications in organic light-emitting diodes (OLEDs) and light-harvesting systems. researchgate.net

Table 2: Effect of Butoxypropyl Chains on PBI Electronic Properties

| Property | Mechanism of Influence | Application Impact |

|---|---|---|

| Charge Carrier Mobility | Promotes ordered π-stacking, creating efficient transport pathways. | Higher efficiency in OFETs and OPVs. |

| Anisotropy | Aligns conductive cores in a preferential direction. | Directional charge transport, useful in specific device architectures. |

| Film Morphology | Reduces grain boundaries and structural defects in thin films. | Improved device reliability and performance. |

Perylene Bisimides with Butoxypropyl Chains for Enhanced Performance

Development of Advanced Porous Materials and Adsorbents (Focus on Structural Integration)

Porous materials are critical for applications in gas storage, separation, catalysis, and environmental remediation. mdpi.comresearchgate.net The properties of these materials, such as pore size, surface area, and chemical affinity, are determined by their constituent molecular building blocks. Benzene (B151609) derivatives are often used as linkers or struts in the synthesis of robust frameworks like metal-organic frameworks (MOFs) and porous organic polymers.

The integration of the (3-Butoxypropyl)benzene moiety into such structures can impart unique characteristics. The benzene ring serves as a rigid structural node, while the flexible butoxypropyl chain can project into the pores, modifying their size and creating a specific chemical environment. researchgate.net This functionalization can enhance the selective adsorption of certain molecules. For example, the hydrophobic butoxypropyl groups can increase the material's affinity for nonpolar volatile organic compounds (VOCs), making it a more effective adsorbent for environmental cleanup. rsc.org The flexibility of the chain can also allow for dynamic framework behavior, where the material can adapt its structure in response to guest molecules.

Environmental Fate and Degradation Pathways

Microbial Degradation Mechanisms of Ether Linkages and Aromatic Rings

Microbial communities play a crucial role in the breakdown of aromatic hydrocarbons in the environment. The degradation of (3-Butoxypropyl)benzene is expected to proceed through pathways established for structurally similar compounds, involving the cleavage of both the ether linkage and the aromatic ring.

The initial microbial attack on the butoxypropyl side chain likely involves the enzymatic cleavage of the ether bond. This can occur through oxidative mechanisms, often initiated by monooxygenase or dioxygenase enzymes. These enzymes introduce hydroxyl groups into the molecule, making it more susceptible to further degradation. For instance, in related alkyl phenyl ethers, oxidation at the α-carbon of the ether linkage is a common initial step.

Following or preceding the ether cleavage, the aromatic ring of this compound is subject to microbial degradation. Aerobic degradation of benzene (B151609) and its derivatives typically begins with the incorporation of oxygen atoms into the aromatic ring by dioxygenase enzymes, forming a cis-dihydrodiol. This is then dehydrogenated to a catechol or a substituted catechol. The catechol intermediate is a central hub in the degradation pathway and can be cleaved through two main routes: the ortho-cleavage pathway or the meta-cleavage pathway, ultimately leading to intermediates of central metabolism like acetyl-CoA and succinyl-CoA.

Under anaerobic conditions, the degradation of the aromatic ring is more challenging due to the absence of molecular oxygen. However, anaerobic microorganisms have evolved alternative strategies. For benzene and alkylbenzenes, anaerobic degradation can be initiated by carboxylation, hydroxylation, or addition to fumarate. In the case of propylbenzene, anaerobic degradation under iron-reducing conditions has been shown to be initiated by the oxidation of the propyl side chain to form propylphenols nih.gov.

Table 1: Key Enzymatic Processes in the Microbial Degradation of Aromatic Compounds

| Enzymatic Process | Enzyme Class | Role in Degradation of this compound (Inferred) |

| Initial Oxidation of Alkyl Side Chain/Ether Linkage | Monooxygenases, Dioxygenases | Hydroxylation of the butoxypropyl side chain, initiating cleavage of the ether bond. |

| Aromatic Ring Hydroxylation | Dioxygenases | Formation of a catechol-like intermediate from the benzene ring. |

| Aromatic Ring Cleavage | Catechol 1,2-Dioxygenase, Catechol 2,3-Dioxygenase | Opening of the aromatic ring of the catechol intermediate. |

| Anaerobic Activation | Carboxylases, Hydroxylases | Initial attack on the benzene ring in the absence of oxygen. |

Oxidative and Hydrolytic Degradation Pathways Relevant to this compound Structure

Beyond microbial action, this compound can be degraded through abiotic oxidative and hydrolytic processes in the environment.

Oxidative Degradation: In the atmosphere, this compound is susceptible to oxidation by photochemically generated hydroxyl radicals (•OH). The reaction of •OH with the aromatic ring can lead to the formation of phenolic compounds and ring cleavage products. The propyl side chain can also be attacked by •OH radicals, leading to hydrogen abstraction and the formation of various oxidation products. Studies on the gas-phase oxidation of n-propylbenzene have identified three primary routes for the removal of the propyl group: hydrogen abstraction from the propyl group, displacement of the propyl group by a radical species, and direct cleavage of the sidechain tandfonline.comtandfonline.com.

In aquatic environments, other reactive oxygen species, such as singlet oxygen and peroxyl radicals, can contribute to the oxidative degradation of this compound, although typically at slower rates than hydroxyl radical reactions.

Hydrolytic Degradation: The ether linkage in this compound is generally stable to hydrolysis under neutral pH conditions typical of most environmental compartments. However, under acidic or basic conditions, acid-catalyzed or base-catalyzed hydrolysis of the ether bond can occur, though this is unlikely to be a significant degradation pathway in the environment except in specific contaminated sites with extreme pH values. Research on the acid-catalyzed hydrolysis of primary alkyl phenyl ethers indicates that the reaction mechanism can vary depending on the specific structure of the ether researchgate.net.

Identification and Analysis of Intermediate Metabolites and Degradation Products

Microbial degradation of the propylbenzene moiety is likely to produce intermediates such as propylphenols, β-phenylpropionic acid, and benzoic acid nih.govnih.gov. Further degradation of the aromatic ring would lead to the formation of catechols and subsequently ring-fission products like 2-hydroxy-6-oxononanoic acid nih.gov.

Cleavage of the butoxypropyl side chain would likely result in the formation of butanol and 3-phenyl-1-propanol (B195566). These alcohols would then be further degraded through established pathways.

Table 2: Plausible Intermediate Metabolites from the Degradation of this compound

| Degradation Pathway | Potential Intermediate Metabolites |

| Microbial Side-Chain Oxidation | 3-Phenylpropionic acid, Benzoic acid, Butanol, 3-Phenyl-1-propanol |

| Microbial Aromatic Ring Oxidation | Propylphenols, Propylcatechols |

| Abiotic Oxidative Degradation | Hydroxylated this compound isomers, Phenolic compounds, Aldehydes, Carboxylic acids |

| Hydrolytic Cleavage (under specific conditions) | Phenol (B47542), 1-Butanol (B46404), 3-Phenyl-1-propanol |

Kinetics and Thermodynamics of Degradation Processes

Quantitative data on the kinetics and thermodynamics of this compound degradation are scarce. However, general principles governing the degradation of similar compounds can provide some insights.

Kinetics: The rate of microbial degradation of aromatic hydrocarbons is influenced by several factors, including the concentration of the compound, the presence of a competent microbial population, nutrient availability, temperature, and pH. The degradation of propylbenzenes has been shown to follow zero-order kinetics in some cases, with the rate constant increasing with the initial concentration of the pollutant frontiersin.org. The degradation rate of benzene in a denitrifying biofilm reactor was found to have a first-order rate constant of 3.04/day nih.gov.